![molecular formula C14H18N2O2 B8189198 cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid benzyl ester](/img/structure/B8189198.png)
cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3,7-Diaza-bicyclo[420]octane-3-carboxylic acid benzyl ester is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid benzyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a carboxylic acid derivative, followed by esterification with benzyl alcohol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the benzyl ester can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can act as electron donors, facilitating interactions with various enzymes or receptors. This can lead to the modulation of biochemical pathways, making the compound useful in medicinal chemistry for drug development.
Comparison with Similar Compounds
Similar Compounds
- cis-3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester
- cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid methyl ester
Uniqueness
cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid benzyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The benzyl ester group can provide additional stability and lipophilicity, making it distinct from other similar compounds.
Properties
IUPAC Name |
benzyl (1S,6R)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-7-6-13-12(9-16)8-15-13/h1-5,12-13,15H,6-10H2/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCOXSQNWAHVPI-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1NC2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]2[C@@H]1NC2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

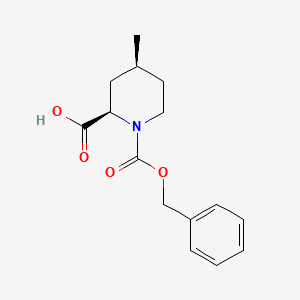
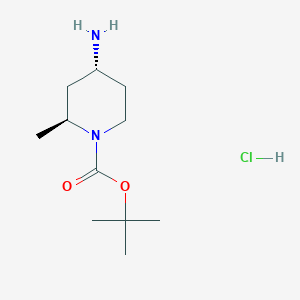
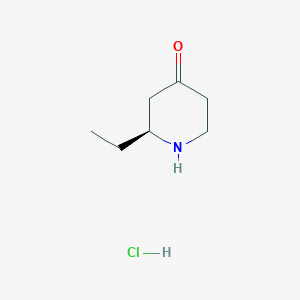
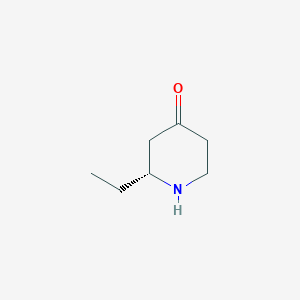



![1-O-benzyl 4-O-ethyl (3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate](/img/structure/B8189178.png)
![3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid benzyl ester](/img/structure/B8189206.png)
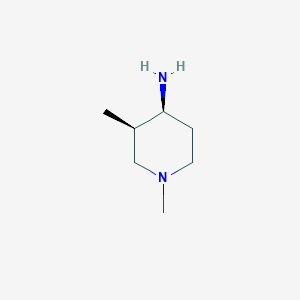

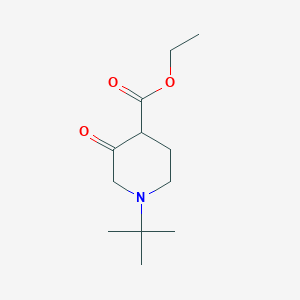
![3-Methyl-3-azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B8189216.png)
